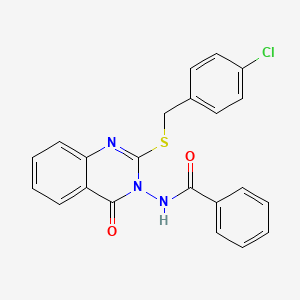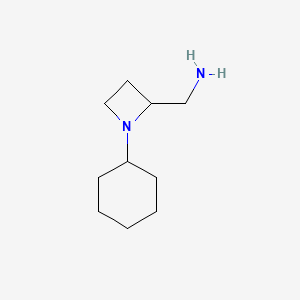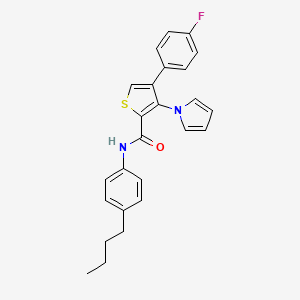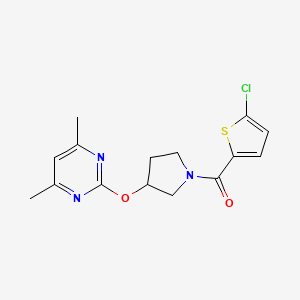
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C22H16ClN3O2S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular and Antibacterial Activities
Research has demonstrated the potential of quinazolinone analogs, which are structurally related to N-(2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)benzamide, in exhibiting significant antitubercular and antibacterial activities. For instance, some derivatives have shown promising results against Mycobacterium tuberculosis H37Rv strain and various Gram-positive and Gram-negative bacteria (G. K. Rao & R. Subramaniam, 2015).
Antipsychotic Potential
Heterocyclic analogs of quinazolinones have been evaluated as potential antipsychotic agents. These studies focus on their ability to bind to dopamine and serotonin receptors, indicating a potential role in managing psychiatric disorders (M. H. Norman et al., 1996).
Synthetic Methodologies
Recent advancements in synthetic methodologies for quinazolinone derivatives, including this compound, have been developed. These methods are crucial for the efficient production of these compounds, which have varied pharmacological applications (R. Mohebat et al., 2015).
Analgesic Activity
Some quinazolinone derivatives have been synthesized and evaluated for their analgesic activity. This suggests a potential application of this compound in pain management (H. Saad et al., 2011).
Antimicrobial Agents
Research indicates that some quinazolinone derivatives exhibit significant antimicrobial properties. This finding opens the possibility of utilizing this compound in the development of new antimicrobial agents (N. Desai et al., 2007).
Antihypertensive and Diuretic Properties
Some quinazolinone derivatives have been investigated for their antihypertensive and diuretic activities. This suggests a potential use of this compound in cardiovascular and renal therapeutics (M. Rahman et al., 2014).
Psychotropic Activity
Quinazolinone derivatives have also been evaluated for their psychotropic activity. They have shown potential in exhibiting sedative actions and anti-inflammatory effects, indicating possible applications in neuropsychiatric and inflammatory disorders (A. Zablotskaya et al., 2013).
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-12-10-15(11-13-17)14-29-22-24-19-9-5-4-8-18(19)21(28)26(22)25-20(27)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCWTTUTXKIQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![N-benzyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2642602.png)
![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)
![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)
![N-(3-fluoro-4-methoxybenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2642606.png)
![3-(2,6-Dichlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2642607.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2642608.png)


